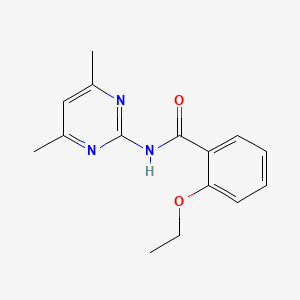
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one is an organic compound belonging to the class of pyridines It is characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 1st position on the pyridine ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the methylamine group.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the position adjacent to the trifluoromethyl group. Common reagents for these reactions include alkyl halides and amines, leading to the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in the design of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. Once inside the cell, it can bind to specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine . These compounds share the trifluoromethyl group but differ in the substituents at other positions on the pyridine ring. The presence of different substituents can significantly affect the reactivity and applications of these compounds. For example, the chloro and bromo derivatives are often used as intermediates in the synthesis of more complex molecules, while the methyl derivative is studied for its potential biological activities.
Eigenschaften
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-5(7(8,9)10)3-2-4-6(11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUQVIPJISLHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
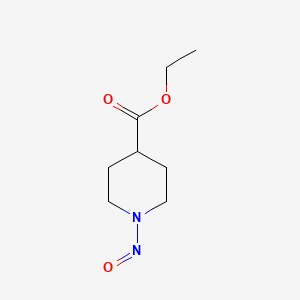

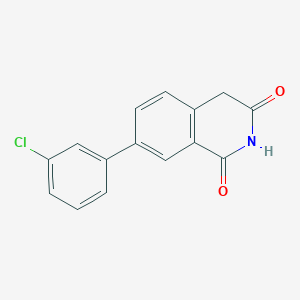
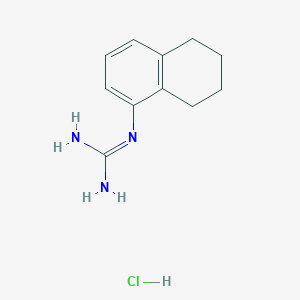
![methyl4-[(2-aminoethyl)amino]-3-nitrobenzoatehydrochloride](/img/structure/B6600803.png)

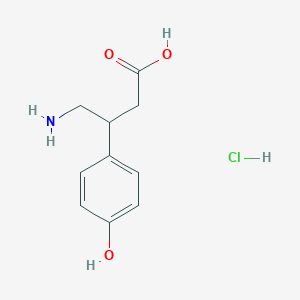

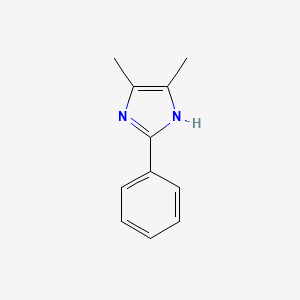
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
